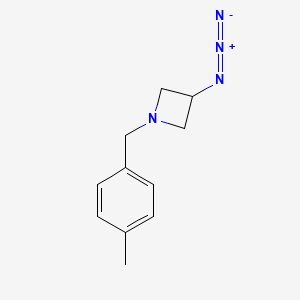

3-Azido-1-(4-methylbenzyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-azido-1-[(4-methylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-2-4-10(5-3-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPGBFXLXKKQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of 3-azido-1-(4-methylbenzyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel azetidine derivative, 3-azido-1-(4-methylbenzyl)azetidine. This document details the spectroscopic analysis and experimental protocols utilized to confirm the chemical structure of this compound, which holds potential as a building block in medicinal chemistry and drug development due to the presence of the versatile azido group and the strained azetidine ring.

Spectroscopic Data Analysis

The structure of this compound was unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The data obtained from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.18 | d | 8.0 | 2H | Ar-H (ortho to CH₂) |

| 7.10 | d | 8.0 | 2H | Ar-H (meta to CH₂) |

| 4.25 | p | 6.5 | 1H | CH-N₃ |

| 3.70 | t | 7.5 | 2H | N-CH₂ (azetidine ring, syn to N₃) |

| 3.55 | s | - | 2H | N-CH₂-Ar |

| 3.15 | dd | 7.5, 5.5 | 2H | N-CH₂ (azetidine ring, anti to N₃) |

| 2.33 | s | - | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 137.0 | Ar-C (quaternary, attached to CH₃) |

| 134.5 | Ar-C (quaternary, attached to CH₂-N) |

| 129.2 | Ar-CH (meta to CH₂) |

| 129.0 | Ar-CH (ortho to CH₂) |

| 62.1 | N-CH₂-Ar |

| 60.5 | N-CH₂ (azetidine ring) |

| 58.8 | CH-N₃ |

| 21.1 | Ar-CH₃ |

Table 3: IR and Mass Spectrometry Data

| Technique | Key Data | Interpretation |

| FT-IR | 2100 cm⁻¹ (strong, sharp) | Azide (N₃) asymmetric stretch |

| 2920, 2850 cm⁻¹ (medium) | C-H stretching (aliphatic and aromatic) | |

| 1615 cm⁻¹ (medium) | C=C stretching (aromatic ring) | |

| HRMS (ESI+) | m/z 217.1450 [M+H]⁺ | Calculated for C₁₁H₁₅N₄⁺: 217.1448 |

Experimental Protocols

Synthesis of this compound

A solution of 1-(4-methylbenzyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (0.2 M) was cooled to 0 °C under a nitrogen atmosphere. To this stirred solution, triethylamine (1.5 eq) was added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction mixture was stirred at 0 °C for 1 hour, after which TLC analysis indicated complete consumption of the starting material. Sodium azide (3.0 eq) dissolved in a minimal amount of water was then added, followed by tetrabutylammonium bromide (0.1 eq) as a phase-transfer catalyst. The reaction was allowed to warm to room temperature and stirred vigorously for 24 hours.

Upon completion, the reaction mixture was diluted with water and the organic layer was separated. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 4:1) to afford this compound as a pale yellow oil.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: IR spectra were obtained on an FT-IR spectrometer using a thin film of the purified product on a NaCl plate.

-

Mass Spectrometry: High-resolution mass spectrometry was performed on an ESI-TOF mass spectrometer.

Visualizations

Caption: Synthetic and analytical workflow for this compound.

Caption: Correlation of spectroscopic data to the chemical structure.

In-depth Technical Guide: Spectroscopic and Synthetic Overview of 3-azido-1-(4-methylbenzyl)azetidine

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific, published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or a detailed synthetic protocol for 3-azido-1-(4-methylbenzyl)azetidine. Therefore, this guide has been constructed based on established principles of organic chemistry and spectroscopic data from structurally analogous compounds. The information presented herein, including spectroscopic data and experimental protocols, should be considered predictive and requires experimental verification.

This technical guide provides a projected overview of the synthesis and spectroscopic characteristics of this compound, intended for researchers, scientists, and drug development professionals. The data is presented to facilitate the identification and characterization of this compound should it be synthesized.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of similar azetidine derivatives and compounds containing benzyl and azide functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 2H | Ar-H (ortho to CH₂) |

| ~7.10 | d | 2H | Ar-H (meta to CH₂) |

| ~4.00 - 4.20 | m | 1H | CH-N₃ |

| ~3.60 - 3.80 | t | 2H | Azetidine CH₂ (adjacent to N) |

| ~3.50 | s | 2H | Benzyl CH₂ |

| ~3.20 - 3.40 | t | 2H | Azetidine CH₂ (adjacent to N) |

| ~2.30 | s | 3H | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~137.0 | Ar-C (quaternary, attached to CH₃) |

| ~135.0 | Ar-C (quaternary, attached to CH₂) |

| ~129.5 | Ar-CH |

| ~128.5 | Ar-CH |

| ~62.0 | Benzyl CH₂ |

| ~58.0 | Azetidine CH₂ |

| ~55.0 | CH-N₃ |

| ~21.0 | Ar-CH₃ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Medium | C-H stretching (aromatic and aliphatic) |

| ~2100 | Strong | N₃ stretching (asymmetric) |

| ~1610 | Medium | C=C stretching (aromatic) |

| ~1450 | Medium | CH₂ scissoring |

| ~1260 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Predicted Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 174 | [M - N₂]⁺ |

| 105 | [C₈H₉]⁺ (4-methylbenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Proposed Experimental Protocols

The synthesis of this compound can be approached through a multi-step sequence, which is a common strategy for the preparation of substituted azetidines.

Synthesis of 1-(4-methylbenzyl)azetidin-3-ol

A plausible route to the target compound involves the initial synthesis of a hydroxylated precursor.

Materials:

-

Epichlorohydrin

-

4-methylbenzylamine

-

Suitable solvent (e.g., methanol, ethanol)

-

Base (e.g., potassium carbonate)

Procedure:

-

To a solution of 4-methylbenzylamine in a suitable solvent, add epichlorohydrin dropwise at a controlled temperature (e.g., 0 °C).

-

After the initial reaction, a base is added, and the mixture is heated to reflux to facilitate the intramolecular cyclization to form the azetidine ring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(4-methylbenzyl)azetidin-3-ol.

Mesylation of 1-(4-methylbenzyl)azetidin-3-ol

The hydroxyl group is then converted to a good leaving group, such as a mesylate.

Materials:

-

1-(4-methylbenzyl)azetidin-3-ol

-

Methanesulfonyl chloride

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve 1-(4-methylbenzyl)azetidin-3-ol in anhydrous DCM and cool the solution to 0 °C.

-

Add the tertiary amine base, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM. The organic layer is dried and concentrated to give the mesylated intermediate.

Azide Substitution

The final step is the nucleophilic substitution of the mesylate with an azide salt.

Materials:

-

1-(4-methylbenzyl)azetidin-3-yl methanesulfonate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the mesylated intermediate in DMF.

-

Add sodium azide to the solution and heat the mixture (e.g., 60-80 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

Visualizations

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Logical Relationship of Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of the final product.

An In-depth Technical Guide on the Physical and Chemical Properties of 3-azido-1-(4-methylbenzyl)azetidine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the novel heterocyclic compound, 3-azido-1-(4-methylbenzyl)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of medicinal chemistry to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar azetidine derivatives for potential therapeutic applications.

Chemical Structure and Properties

This compound is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. The azetidine ring is known for its significant ring strain, which influences its chemical reactivity and conformational properties.[1] The structure incorporates three key functional groups that dictate its overall characteristics: the azetidine ring, an azide group at the 3-position, and a 4-methylbenzyl group attached to the nitrogen atom. Azetidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₄N₄ | - |

| Molecular Weight | 202.26 g/mol | Calculated |

| CAS Number | 2097946-90-0 | Vendor Information |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar N-benzylazetidines |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and poorly soluble in water. | General solubility of similar organic compounds |

| pKa | Not available. The azetidine nitrogen is a tertiary amine, and its basicity will be influenced by the electron-withdrawing effect of the benzyl group. | - |

| LogP | Not available. Predicted to be moderately lipophilic. | - |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general and plausible synthetic route can be devised based on established methods for the synthesis of substituted azetidines.[1][5][6]

2.1. Proposed Synthesis of this compound

A common and effective method for the synthesis of 1,3-disubstituted azetidines involves the dialkylation of a primary amine with a suitable 1,3-dielectrophile.[6]

-

Step 1: Synthesis of 1,3-ditosyl-2-propanol. This can be achieved by reacting epichlorohydrin with a suitable nucleophile to open the epoxide, followed by protection of the resulting hydroxyl groups, for instance as tosylates.

-

Step 2: Synthesis of 1-(4-methylbenzyl)azetidin-3-ol. 4-methylbenzylamine is reacted with a 1,3-dihalopropane derivative (e.g., 1,3-dibromo-2-propanol or a diepoxide precursor) in the presence of a base to facilitate the cyclization to the corresponding azetidin-3-ol.

-

Step 3: Mesylation of the hydroxyl group. The hydroxyl group of 1-(4-methylbenzyl)azetidin-3-ol is converted to a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

-

Step 4: Azide substitution. The mesylated intermediate is then reacted with sodium azide in a polar aprotic solvent, such as DMF, to yield the final product, this compound, via an SN2 reaction.

2.2. Characterization Methods

The structural confirmation and purity assessment of the synthesized this compound would be carried out using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the 4-methylbenzyl group, the benzylic methylene protons, the methyl protons, and the protons of the azetidine ring. The chemical shifts and coupling constants of the azetidine protons would be indicative of the ring conformation.[7][8]

-

¹³C NMR spectroscopy would confirm the presence of all carbon atoms, including the distinct signals for the azetidine ring carbons, the benzylic carbon, and the aromatic and methyl carbons of the 4-methylbenzyl group.[9][10]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show a characteristic strong absorption band for the azide (N₃) stretching vibration, typically in the range of 2100-2260 cm⁻¹. Other notable peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

-

-

Chromatography:

-

Thin-layer chromatography (TLC) would be used to monitor the progress of the reaction.

-

Column chromatography would be the primary method for the purification of the final product.

-

High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.

-

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the azetidine scaffold is a component of numerous biologically active compounds.[2][3] Azetidin-2-one (β-lactam) rings are famously present in penicillin and cephalosporin antibiotics.[14] Non-β-lactam azetidines have also been investigated for a range of pharmacological activities, including as antibacterial, anticancer, and anti-inflammatory agents.[9][15] The azide group can also contribute to biological activity or serve as a versatile handle for further chemical modification via "click chemistry."

Given the structural motifs, this compound could be a candidate for screening in various biological assays, particularly those targeting bacterial cell wall synthesis, or as an inhibitor of enzymes where the strained azetidine ring might mimic a substrate or transition state.

Visualizations

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

Diagram 2: Logical Flow for Biological Evaluation

Caption: Logical workflow for the preliminary biological evaluation of a novel azetidine derivative.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Azetidine synthesis [organic-chemistry.org]

- 6. A one-pot preparation of 1,3-disubstituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azetidine, N-methyl- | C4H9N | CID 138389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. ijsr.net [ijsr.net]

- 15. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to the Reactivity and Stability of 3-azido-1-(4-methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated reactivity and stability of 3-azido-1-(4-methylbenzyl)azetidine. Due to the limited availability of data on this specific molecule, this guide draws upon established principles of azetidine and azide chemistry to predict its behavior and provide relevant experimental context.

Core Compound Profile

This compound is a bifunctional molecule featuring a strained four-membered azetidine ring and an energetic azide group. The N-(4-methylbenzyl) substituent provides steric bulk and influences the electronic properties of the azetidine nitrogen. This compound is of interest as a versatile building block in medicinal chemistry and drug discovery, primarily due to the orthogonal reactivity of its two key functional groups.

Predicted Reactivity and Stability

The reactivity of this compound is dominated by the chemistry of the azide moiety and the strained azetidine ring. The following table summarizes the expected key reactions and stability considerations.

| Feature | Predicted Reactivity/Stability | Reaction Partners/Conditions | Expected Products | Notes |

| Azide Group | [3+2] Cycloaddition (Click Chemistry) | Terminal or internal alkynes, copper(I) catalyst | 1,2,3-Triazoles | High-yielding and regioselective reaction, widely used for bioconjugation.[1][2][3][4] |

| Staudinger Reaction/Ligation | Phosphines (e.g., triphenylphosphine) | Iminophosphoranes, amines (after hydrolysis) | A mild method for the reduction of azides to primary amines.[5][6][7] | |

| Thermal Decomposition | Heat | Nitrene intermediate, nitrogen gas | Organic azides can be thermally unstable and potentially explosive. Decomposition is often initiated by the loss of N2 gas.[8][9][10] | |

| Azetidine Ring | Nucleophilic Ring-Opening | Strong nucleophiles, acid catalysis | Substituted γ-amino compounds | The strained four-membered ring is susceptible to cleavage, particularly upon activation of the ring nitrogen.[11][12][13][14] |

| Stability | Generally stable under neutral conditions | No reaction | Azetidines are more stable than the corresponding three-membered aziridines.[13] |

Key Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound, based on established literature for similar compounds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the "click" reaction between an organic azide and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne of choice

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

-

Dissolve this compound and the terminal alkyne in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (typically 1-5 mol%).

-

Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Staudinger Reduction

This protocol outlines the reduction of the azide to a primary amine using triphenylphosphine.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Solvent (e.g., tetrahydrofuran (THF) and water)

Procedure:

-

Dissolve this compound in THF.

-

Add triphenylphosphine (typically 1.1 equivalents) to the solution. Nitrogen gas evolution is usually observed.

-

Stir the reaction mixture at room temperature until the starting azide is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide stretch at ~2100 cm⁻¹).

-

Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.

-

Stir the mixture for several hours or until the hydrolysis is complete (monitor by LC-MS).

-

Remove the THF under reduced pressure.

-

The aqueous residue can be acidified with HCl and washed with an organic solvent (e.g., diethyl ether) to remove triphenylphosphine oxide.

-

The aqueous layer is then basified with a suitable base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the primary amine.

Visualizing Reaction Pathways

The following diagrams illustrate the key reactive pathways for this compound.

Safety and Handling

Thermal Stability: Organic azides are energetic compounds and can decompose exothermically, sometimes explosively, upon heating.[8][9][10] The thermal stability of azides is influenced by the electronic nature of their substituents. While specific data for this compound is not available, it should be handled with care and protected from heat, shock, and friction. It is recommended to perform a thermal stability analysis (e.g., using Differential Scanning Calorimetry) before scaling up any reactions involving this compound.

General Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from heat and sources of ignition.

This guide provides a foundational understanding of the reactivity and stability of this compound based on current chemical literature. Researchers are encouraged to perform small-scale pilot reactions to validate these predicted behaviors under their specific experimental conditions.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. datapdf.com [datapdf.com]

- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 12. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of Azetidines: A Four-Membered Ring's Journey from Obscurity to Therapeutic Prominence

An In-depth Technical Guide on the Discovery and History of Azetidine-Containing Compounds

For decades, the strained four-membered azetidine ring was considered a synthetic curiosity, a challenging motif for chemists to construct and often overlooked in the grand scheme of drug discovery. However, its inherent conformational rigidity, coupled with its ability to impart unique physicochemical properties, has led to a renaissance of interest in this heterocycle. This guide provides a comprehensive overview of the discovery and historical development of azetidine-containing compounds, from the first naturally occurring isolates to their current status as key pharmacophores in marketed drugs and clinical candidates. We delve into the pivotal synthetic milestones, quantitative biological data, and the intricate signaling pathways modulated by these remarkable molecules, offering a valuable resource for researchers, scientists, and drug development professionals.

Early Discoveries and the Dawn of Azetidine Chemistry

While the related β-lactam (azetidin-2-one) ring system was known from early work on penicillins, the parent azetidine scaffold remained relatively obscure.[1] A pivotal moment in the history of azetidines came in 1955 with the isolation of L-azetidine-2-carboxylic acid from the leaves of the lily-of-the-valley (Convallaria majalis).[2] This discovery of a naturally occurring azetidine sparked interest in its biological role and potential as a proline analogue.[3] Early synthetic efforts were often hampered by the high ring strain of the four-membered ring, leading to low yields and limited substrate scope.[4]

Key Azetidine-Containing Compounds in Modern Medicine

The initial challenges in synthesis have been overcome through the development of innovative methodologies, paving the way for the incorporation of the azetidine motif into a diverse array of bioactive molecules. This section highlights three key examples that showcase the therapeutic impact of azetidine-containing compounds.

L-Azetidine-2-carboxylic Acid: The Natural Pioneer

As the first identified naturally occurring azetidine, L-azetidine-2-carboxylic acid holds a significant place in the history of these compounds. Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to altered protein structures and functions.[3] This property has made it a valuable tool in biochemical research.

Azelnidipine: A New Generation Calcium Channel Blocker

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[5] Marketed in Japan, it is distinguished from other drugs in its class by a gradual onset of action and a long-lasting hypotensive effect with a reduced incidence of reflex tachycardia.[6][7] This favorable pharmacokinetic profile is attributed in part to the presence of the azetidine ring.

Cobimetinib: A Targeted Cancer Therapy

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway, which is often dysregulated in various cancers.[8] Approved for the treatment of certain types of melanoma, cobimetinib's efficacy demonstrates the power of targeting specific nodes in oncogenic signaling cascades.[8]

Azetidine Amides as STAT3 Inhibitors: A New Frontier in Cancer Treatment

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers. A novel class of (R)-azetidine-2-carboxamide analogues has emerged as potent, sub-micromolar inhibitors of STAT3.[9] These compounds have been shown to selectively inhibit STAT3 over other STAT family members and induce apoptosis in cancer cell lines.[9]

Quantitative Data on Key Azetidine-Containing Compounds

To facilitate a comparative analysis, the following tables summarize the physicochemical and biological data for the highlighted azetidine-containing compounds.

Table 1: Physicochemical Properties of Key Azetidine-Containing Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Azetidine | C₃H₇N | 57.09 | - | Miscible in water |

| L-Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | 215 | 5.0 g/100 mL in water[3] |

| Azelnidipine | C₃₃H₃₄N₄O₆ | 582.65 | 120-126 | Soluble in DMSO and ethanol[10] |

| Cobimetinib | C₂₁H₂₁F₃IN₃O₂ | 531.31 | - | Soluble in DMSO and ethanol[8] |

Table 2: Biological Activity of Selected Azetidine-Containing Drugs and Investigational Compounds

| Compound | Target(s) | IC₅₀ / EC₅₀ / K D | Indication / Activity |

| Azelnidipine | L-type calcium channels | IC₅₀ = 3.1 nM[10] | Hypertension[5] |

| Cobimetinib | MEK1, MEK2 | IC₅₀ = 4.2 nM (MEK1)[8] | Melanoma[8] |

| STAT3 Inhibitors | Anticancer | ||

| Compound 5a | STAT3 | IC₅₀ = 0.55 µM | STAT3 Inhibition[9] |

| Compound 5o | STAT3 | IC₅₀ = 0.38 µM | STAT3 Inhibition[9] |

| Compound 7g | STAT3 | K D = 880 nM | STAT3 Inhibition[9] |

| Compound 8i | STAT3 | IC₅₀ = 0.34 µM | STAT3 Inhibition[9] |

| Compound 9k | STAT3 | K D = 960 nM | STAT3 Inhibition[9] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of azetidine-containing compounds are a direct result of their interaction with specific biological targets. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by azelnidipine, cobimetinib, and the novel STAT3 inhibitors.

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of L-azetidine-2-carboxylic acid and the general scheme for the synthesis of azetidine-based STAT3 inhibitors.

Synthesis of L-Azetidine-2-carboxylic Acid from γ-Butyrolactone

This multi-step synthesis provides a reliable route to L-azetidine-2-carboxylic acid, a key chiral building block.[4]

Step 1: Bromination and Esterification of γ-Butyrolactone γ-Butyrolactone is first brominated at the α-position, followed by esterification to yield an α-bromo-γ-butyrolactone ester. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, followed by reaction with an alcohol (e.g., ethanol) under acidic conditions.

Step 2: Cyclization to form the Azetidine Ring The α-bromo-γ-butyrolactone ester is then reacted with a primary amine (e.g., benzylamine) to induce cyclization. The amine first opens the lactone ring via nucleophilic acyl substitution, and the resulting intermediate undergoes an intramolecular nucleophilic substitution where the amine displaces the bromide to form the azetidine ring.

Step 3: Hydrogenation to Remove the Protecting Group The N-benzyl protecting group is removed by catalytic hydrogenation. This is typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Step 4: Resolution of the Racemic Mixture If a racemic synthesis was performed, the final step involves the resolution of the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

General Synthetic Scheme for Azetidine-based STAT3 Inhibitors

The potent (R)-azetidine-2-carboxamide STAT3 inhibitors are synthesized through a convergent approach, as detailed in the supplementary information of the primary research article.[9]

Step 1: Synthesis of the (R)-Azetidine-2-carboxamide Core (R)-Azetidine-2-carboxylic acid is coupled with a substituted aniline derivative using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Step 2: Functionalization of the Aromatic Scaffolds The various aromatic and heteroaromatic moieties are synthesized separately, often involving multiple steps to introduce the desired substituents that modulate the compound's potency and physicochemical properties.

Step 3: Final Coupling The functionalized aromatic fragments are then coupled to the (R)-azetidine-2-carboxamide core, typically through amide bond formation or other cross-coupling reactions, to yield the final STAT3 inhibitors.

Conclusion and Future Outlook

The journey of azetidine-containing compounds from their initial discovery to their current role in medicine is a testament to the power of synthetic innovation and a deeper understanding of medicinal chemistry principles. The once-daunting four-membered ring is now a valuable tool in the medicinal chemist's arsenal, offering a unique combination of structural rigidity and favorable physicochemical properties. The success of drugs like azelnidipine and cobimetinib, along with the promising preclinical data for novel STAT3 inhibitors, underscores the vast potential of the azetidine scaffold. As synthetic methodologies continue to evolve, we can anticipate the discovery and development of a new generation of azetidine-containing therapeutics with improved efficacy and safety profiles, further solidifying the importance of this small but mighty heterocycle in the future of drug discovery.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106279109A - A kind of preparation method of azelnidipine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 3-Azido-1-(4-methylbenzyl)azetidine: A Technical Guide

Disclaimer: As of late 2025, a specific theoretical study on the conformation of 3-azido-1-(4-methylbenzyl)azetidine is not available in the published scientific literature. This guide, therefore, presents a comprehensive theoretical framework based on established principles of azetidine chemistry and computational studies of structurally related molecules. The provided data and protocols are representative and intended to guide researchers in their investigation of this or similar compounds.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural and pharmacokinetic properties. The conformational preferences of substituted azetidines are crucial for their biological activity, influencing how they interact with their molecular targets. This guide provides an in-depth theoretical approach to understanding the conformational landscape of this compound.

The conformational flexibility of the azetidine ring, coupled with the steric and electronic influence of the 3-azido and 1-(4-methylbenzyl) substituents, dictates the overall three-dimensional structure of the molecule. Theoretical calculations are an indispensable tool for elucidating the stable conformers, the energy barriers between them, and the geometric parameters that define them.

Conformational Degrees of Freedom

The key conformational variables for this compound are:

-

Azetidine Ring Puckering: The four-membered ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering angle and a pseudo-rotation phase angle.

-

Orientation of the 3-Azido Group: The azido substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation relative to the puckered ring.

-

Rotation around the N1-C(benzyl) Bond: The 4-methylbenzyl group can rotate around the bond connecting the benzylic carbon to the ring nitrogen, leading to different spatial arrangements of the aromatic ring.

These degrees of freedom result in a complex potential energy surface with several local minima corresponding to stable or metastable conformers.

Computational Methodology

A robust computational protocol is essential for accurately predicting the conformational preferences of the target molecule. A typical workflow involves a multi-step approach combining different levels of theory.

Conformational Search

The initial exploration of the potential energy surface is typically performed using a lower-level, computationally less expensive method to identify a broad range of possible conformers.

-

Method: Molecular Mechanics (e.g., MMFF94s) or semi-empirical methods (e.g., PM7).

-

Procedure: A systematic or stochastic search of the key dihedral angles (ring puckering, C-N rotation) is performed to generate a large number of initial structures. These structures are then minimized.

Geometry Optimization and Frequency Calculations

The unique conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory to obtain accurate structures and relative energies.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for improved accuracy.

-

Procedure: The geometry of each conformer is optimized to a stationary point on the potential energy surface. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

High-Accuracy Single-Point Energy Calculations

To further refine the relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using an even more accurate method.

-

Method: Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

-

Solvent Effects: To model the behavior in a specific solvent, the Polarizable Continuum Model (PCM) or the SMD solvation model can be incorporated into the DFT or high-level calculations.

Predicted Conformational Preferences

Based on studies of similar substituted azetidines, the following conformational preferences for this compound can be anticipated. The azetidine ring itself is known to be puckered.

Azetidine Ring Puckering

The azetidine ring will adopt a non-planar conformation. The degree of puckering is influenced by the substituents. For the parent azetidine molecule, a puckering angle of around 37° has been reported[1]. The presence of substituents at the 1 and 3 positions will likely alter this value.

Conformer Stability

The relative stability of the conformers will be determined by a balance of steric and electronic effects. The two primary conformers are expected to be the one with the 3-azido group in a pseudo-equatorial position and the one with it in a pseudo-axial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

The orientation of the N-(4-methylbenzyl) group will also play a significant role. Studies on N-benzyl substituted heterocyclic rings suggest that the benzyl group will orient itself to minimize steric clashes with the ring and its substituents.

Quantitative Data Summary

The following tables present hypothetical but representative quantitative data that would be expected from a thorough computational analysis of this compound.

Table 1: Relative Energies of Key Conformers

| Conformer | 3-Azido Orientation | N-Benzyl Orientation | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

| Conf-1 | pseudo-equatorial | anti | 0.00 | 0.00 |

| Conf-2 | pseudo-axial | anti | 1.5 - 2.5 | 1.2 - 2.2 |

| Conf-3 | pseudo-equatorial | gauche | 0.8 - 1.5 | 0.7 - 1.3 |

| Conf-4 | pseudo-axial | gauche | 2.5 - 4.0 | 2.2 - 3.5 |

Energies are relative to the most stable conformer (Conf-1). The ranges reflect the expected variation with different levels of theory.

Table 2: Key Geometric Parameters for the Most Stable Conformer (Conf-1)

| Parameter | Description | Predicted Value |

| τ(C2-N1-C4-C3) | Azetidine ring puckering dihedral angle | 25° - 35° |

| d(N1-C(benzyl)) | N1 to benzylic carbon bond length | 1.46 - 1.48 Å |

| ∠(C3-C4-N1-C(benzyl)) | Dihedral angle of the N-benzyl group | 160° - 180° (anti) |

| ∠(C2-C3-N(azido)) | Angle of the azido substituent | 110° - 115° |

Experimental Protocols (Cited Methodologies)

The theoretical predictions should ideally be validated by experimental data. The following are standard experimental techniques used for the conformational analysis of small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: High-resolution ¹H and ¹³C NMR spectra are recorded in a suitable solvent (e.g., CDCl₃, DMSO-d₆). Key information can be obtained from:

-

Coupling Constants (J-values): Vicinal coupling constants (³J) between protons on the azetidine ring are sensitive to the dihedral angles and can be used to infer the ring puckering and substituent orientation.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can identify through-space interactions between protons, providing information about the relative orientation of the substituents and the conformation of the N-benzyl group. For instance, NOEs between the benzylic protons and the protons on the azetidine ring can define the orientation of the benzyl group.

-

X-ray Crystallography

-

Protocol: Single crystals of the compound are grown, and X-ray diffraction analysis is performed. This technique provides the precise solid-state conformation of the molecule, including bond lengths, bond angles, and torsion angles. This data serves as an excellent benchmark for the gas-phase or solution-phase computational results.

Visualizations

Conformational Isomers of 3-Substituted Azetidine

The following diagram illustrates the equilibrium between the pseudo-axial and pseudo-equatorial conformers of a 3-substituted azetidine.

A diagram illustrating the ring inversion of a 3-substituted azetidine between the pseudo-axial and pseudo-equatorial conformers.

Computational Workflow

The logical flow of a computational conformational analysis is depicted below.

References

Methodological & Application

Application Notes and Protocols: 3-azido-1-(4-methylbenzyl)azetidine in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3-azido-1-(4-methylbenzyl)azetidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The unique structural features of the azetidine ring offer significant potential in drug discovery and development, providing a conformationally constrained scaffold that can enhance binding affinity and improve pharmacokinetic properties.[1][2][3][4]

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile bioorthogonal reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[8][9][10]

This compound is a valuable building block that combines the desirable properties of the azetidine moiety with the reactive azide handle for click chemistry. The rigid four-membered ring of azetidine can impart favorable conformational constraints on a molecule, which can be advantageous for optimizing interactions with biological targets.[1][2] The 4-methylbenzyl group provides a degree of lipophilicity and can be involved in further synthetic modifications.

This document provides a general protocol for the use of this compound in a typical CuAAC reaction, along with representative data and a workflow for reaction setup and monitoring.

Data Presentation

The following table summarizes representative quantitative data for the CuAAC reaction between this compound and various terminal alkynes. These values are based on typical results observed for similar benzylic azides in CuAAC reactions and serve as a guideline for expected outcomes.[1][5][11][12]

| Entry | Alkyne Partner | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenylacetylene | 1-(4-methylbenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine | 1 | 95 |

| 2 | Propargyl alcohol | (1-((1-(4-methylbenzyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl))methanol | 1.5 | 92 |

| 3 | N-propargylacetamide | N-((1-((1-(4-methylbenzyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl))methyl)acetamide | 1.5 | 90 |

| 4 | 1-ethynyl-4-fluorobenzene | 3-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)azetidine | 1 | 96 |

| 5 | 3-ethynyl-N,N-dimethylaniline | N,N-dimethyl-3-(1-((1-(4-methylbenzyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl))aniline | 2 | 88 |

Experimental Protocols

This section provides a detailed methodology for a typical copper-catalyzed click chemistry reaction using this compound.

Materials

-

This compound

-

Terminal alkyne of choice

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)

-

Deionized water

-

Nitrogen or Argon gas (for inert atmosphere)

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from established procedures for CuAAC reactions.[2][13][14][15][16]

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the terminal alkyne (e.g., 10 mM in DMSO).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

-

Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in deionized water).

-

If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in deionized water).

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the desired volume of the this compound stock solution (e.g., 1 equivalent).

-

Add the terminal alkyne stock solution (e.g., 1-1.2 equivalents).

-

Add the solvent to achieve the desired reaction concentration (e.g., final concentration of azide at 1 mM).

-

If using a ligand, add the THPTA stock solution (e.g., 5 equivalents relative to copper).

-

Add the copper(II) sulfate stock solution (e.g., 0.1 equivalents, 10 mol%).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 0.5 equivalents, 50 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3-triazole product.

-

Mandatory Visualizations

Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: General reaction scheme for the CuAAC of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. broadpharm.com [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 6. Click Reaction Protocol Kits for Imaging, Cytometry & HTS [baseclick.eu]

- 7. labinsights.nl [labinsights.nl]

- 8. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. confluore.com [confluore.com]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 3-azido-1-(4-methylbenzyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-azido-1-(4-methylbenzyl)azetidine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This bioorthogonal reaction is a cornerstone of modern chemical biology and drug discovery, enabling the efficient and specific conjugation of molecules in complex biological environments. The unique properties of the azetidine scaffold can impart favorable pharmacokinetic characteristics to the resulting triazole products, making this an attractive building block for novel therapeutics.[1][2][3][4][5][6]

Introduction to SPAAC with Azetidine Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds rapidly and selectively between a strained cyclooctyne and an azide, without the need for a cytotoxic copper catalyst.[3][7][][9] This makes it an ideal tool for in vivo and in vitro applications, including live-cell imaging, bioconjugation, and drug delivery.[5][10] The incorporation of the azetidine moiety, a four-membered nitrogen-containing heterocycle, into the azide component offers several advantages in drug design.[1][6] Azetidines can improve physicochemical properties such as solubility and metabolic stability, and their rigid structure can be used to control the conformation of bioactive molecules.[6] The resulting 1,2,3-triazole linkage formed via SPAAC is highly stable and can act as a bioisostere for other functional groups, further expanding the chemical space for drug discovery.[4][10][11]

Applications in Drug Discovery and Development

The SPAAC reaction with this compound can be employed in various stages of the drug discovery pipeline:

-

Lead Discovery and Optimization: Rapidly generate libraries of compounds by conjugating the azetidine-azide to a diverse range of alkyne-modified fragments. The resulting triazole-containing molecules can be screened for biological activity.[4][11]

-

Target Identification and Validation: Labeling of biomolecules (e.g., proteins, nucleic acids) with the azetidine-azide allows for their visualization and tracking within living systems.

-

Bioconjugation: Create well-defined antibody-drug conjugates (ADCs), PROTACs, or other targeted therapies by linking the azetidine-containing payload to a targeting moiety.[10]

-

Prodrug Development: The triazole linkage can be designed to be cleavable under specific physiological conditions, enabling the targeted release of a therapeutic agent.

Quantitative Data: SPAAC Reaction Kinetics

The rate of a SPAAC reaction is a critical parameter for its successful application. The second-order rate constant (k₂) is dependent on the structure of both the cyclooctyne and the azide, as well as the reaction conditions. While specific kinetic data for this compound is not yet published, the following table summarizes reported rate constants for the reaction of benzyl azide (a structurally similar azide) with various commonly used cyclooctynes. This data can be used to estimate the expected reactivity and select the appropriate cyclooctyne for a given application.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Solvent | Reference |

| Dibenzocyclooctyne | DBCO | ~ 0.1 - 0.9 | Organic/Aqueous | [12] |

| Dibenzoazacyclooctyne | DIBAC | ~ 0.3 - 1.0 | Organic/Aqueous | [12] |

| Bicyclononyne | BCN | ~ 0.01 - 0.1 | Organic/Aqueous | [12] |

| Biarylazacyclooctynone | BARAC | > 1.0 | Organic/Aqueous | [12] |

| Fluorinated Cycloparaphenylene | fluor[11+1]CPP | 1.8 x 10⁻² | DMSO | [13] |

| Meta-linked Cycloparaphenylene | m[9+1]CPP | 9.6 x 10⁻³ | DMSO | [13] |

Note: The reactivity of this compound is expected to be in a similar range to benzyl azide. The electron-donating nature of the azetidine nitrogen may slightly influence the reaction rate. Experimental determination of the specific rate constant is recommended for precise kinetic modeling.

Experimental Protocols

The following protocols provide a general framework for performing a SPAAC reaction with this compound and a dibenzocyclooctyne (DBCO)-functionalized molecule. These should be optimized for specific applications.

Protocol 1: General Procedure for Small Molecule Conjugation

This protocol describes the reaction between this compound and a DBCO-containing small molecule.

Materials:

-

This compound

-

DBCO-functionalized molecule of interest

-

Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture of aqueous buffer and a water-miscible organic solvent like DMSO or acetonitrile)

-

Reaction vessel (e.g., glass vial with a magnetic stir bar)

-

Analytical instruments for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the DBCO-functionalized molecule in the same solvent (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In a clean, dry reaction vessel, add the desired amount of the DBCO-functionalized molecule stock solution.

-

Add 1.0 to 1.2 equivalents of the this compound stock solution to the reaction vessel.

-

Adjust the final concentration of the reactants to be in the range of 1-10 mM. The reaction can be performed at higher concentrations to accelerate the rate.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature (20-25 °C). The reaction can be gently heated (e.g., to 37 °C) to increase the rate if necessary.[7]

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting materials are consumed. Reaction times can vary from minutes to several hours depending on the specific reactants and concentrations.

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

-

Protocol 2: Bioconjugation to a DBCO-Labeled Protein

This protocol outlines the conjugation of this compound to a protein that has been pre-labeled with a DBCO moiety.

Materials:

-

DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO group.[14][15]

-

This compound

-

Stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

-

Purification system for proteins (e.g., size-exclusion chromatography, dialysis).

-

Analytical instruments for protein characterization (e.g., SDS-PAGE, mass spectrometry).

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).

-

-

Reaction Setup:

-

To the solution of the DBCO-labeled protein, add a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature or 37 °C for 1 to 4 hours, or overnight at 4 °C.[16] The optimal time and temperature should be determined empirically. Gentle agitation (e.g., on a rotator) can be beneficial.

-

-

Purification:

-

Remove the excess unreacted this compound and the resulting triazole product by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm the successful conjugation by SDS-PAGE, where a shift in the molecular weight of the protein should be observed.

-

Further characterization by mass spectrometry can be used to determine the degree of labeling.

-

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual application of SPAAC in drug discovery.

Caption: General workflow for a SPAAC reaction.

Caption: Conceptual diagram of SPAAC for drug delivery.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 9. Account Suspended [nanotechnology.blog]

- 10. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

Application Notes and Protocols for 3-azido-1-(4-methylbenzyl)azetidine as a Bioorthogonal Chemistry Probe

Introduction

Bioorthogonal chemistry encompasses a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3][4] These reactions typically involve two components: a bioorthogonal probe and a reporter molecule. The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological functional groups.[2][4][5] When incorporated into a molecule like 3-azido-1-(4-methylbenzyl)azetidine, it can serve as a chemical handle for subsequent labeling and detection.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional structure and metabolic stability, making it an attractive component in medicinal chemistry and for the design of chemical probes.[6][7] The 4-methylbenzyl group can influence the probe's solubility and cell permeability. This document provides an overview of the potential applications and detailed protocols for utilizing this compound in bioorthogonal labeling experiments.

Disclaimer: The following application notes and protocols are based on the general principles of bioorthogonal chemistry and the known reactivity of azide-containing probes. Specific experimental conditions may require further optimization for your particular system.

Physicochemical and Kinetic Data

The successful application of a bioorthogonal probe is dependent on its physicochemical properties and reaction kinetics. The following tables summarize hypothetical, yet plausible, data for this compound to guide experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₄ |

| Molecular Weight | 202.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Storage | Store at -20°C, protected from light |

Table 2: Illustrative Reaction Kinetics with Complementary Probes

| Reaction Type | Complementary Probe | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| CuAAC | Alkyne-DBCO | ~10³ - 10⁴ | Copper-catalyzed, rapid kinetics.[8][9] |

| SPAAC | BCN-Fluorophore | ~0.1 - 1.0 | Strain-promoted, copper-free, suitable for live-cell imaging.[2][3] |

| Staudinger Ligation | Phosphine-Biotin | ~0.002 | Slower kinetics compared to cycloaddition reactions.[2] |

Table 3: Cell Viability Data (Hypothetical)

| Cell Line | Concentration (µM) | Incubation Time (h) | Viability (%) |

| HeLa | 100 | 24 | >98% |

| HeLa | 250 | 24 | >95% |

| HEK293T | 100 | 24 | >99% |

| HEK293T | 250 | 24 | >96% |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the application of this probe.

Caption: A generalized workflow for bioorthogonal labeling experiments.

Caption: A conceptual pathway for assessing drug-target engagement.

Caption: Logical relationships between different click chemistry methods.

Experimental Protocols

Protocol 1: General Procedure for Live Cell Labeling and Imaging

This protocol describes a general method for labeling live cells using this compound followed by detection with a strained alkyne-fluorophore via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

-

This compound

-

Strained alkyne-fluorophore (e.g., DBCO-Cy5)

-

Cell culture medium (appropriate for your cell line)

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cells of interest cultured on glass-bottom dishes

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).

-

Probe Incubation: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25-100 µM). c. Remove the existing medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for a specified period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The optimal time and concentration should be determined empirically.

-

Washing: a. Remove the probe-containing medium. b. Gently wash the cells three times with pre-warmed PBS to remove any unincorporated probe.

-

Click Reaction (Labeling): a. Prepare a solution of the strained alkyne-fluorophore (e.g., DBCO-Cy5) in culture medium (e.g., 5-10 µM). b. Add the fluorophore solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.

-

Final Washing: a. Remove the fluorophore solution. b. Wash the cells three times with PBS. c. Add fresh culture medium or imaging buffer to the cells.

-

Imaging: a. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. b. Include negative controls (cells not treated with the azide probe but incubated with the fluorophore) to assess background fluorescence.

Protocol 2: In Vitro Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the labeling of a purified, alkyne-modified protein with this compound in vitro.

Materials:

-

Purified alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

DMSO

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Reagents: a. Azide Probe: Prepare a 10 mM stock solution of this compound in DMSO. b. Copper/Ligand Premix: Prepare a solution of 10 mM CuSO₄ and 50 mM THPTA in water. c. Reducing Agent: Freshly prepare a 100 mM solution of sodium ascorbate in water.

-

Reaction Setup: a. In a microcentrifuge tube, combine the following in order:

- Alkyne-modified protein (to a final concentration of 10-50 µM)

- This compound (to a final concentration of 100-500 µM)

- Copper/Ligand Premix (to a final concentration of 100 µM CuSO₄ / 500 µM THPTA) b. Vortex gently to mix.

-

Initiate Reaction: a. Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. b. Vortex gently. c. Incubate the reaction at room temperature for 1-2 hours.

-

Purification: a. Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Analysis: a. Confirm successful labeling via methods such as SDS-PAGE (if the probe adds sufficient mass), mass spectrometry, or by using an azide-modified reporter with a detectable tag (e.g., biotin) followed by a Western blot.

Troubleshooting and Considerations

-

High Background: Insufficient washing or non-specific binding of the reporter molecule can lead to high background. Increase the number of wash steps or add a blocking agent like BSA to the reporter incubation step.

-

Low Signal: The concentration of the probe or reporter may be too low, or the incubation times may be too short. Optimize these parameters. Ensure the activity of the copper catalyst and reducing agent in CuAAC reactions.

-

Cell Toxicity: If cell toxicity is observed, reduce the concentration of the azide probe or the incubation time. For live-cell experiments, SPAAC is generally preferred over CuAAC due to the cytotoxicity of copper.[3][4]

-

Probe Stability: Azides are generally stable, but prolonged exposure to light or certain reducing agents should be avoided. Always use freshly prepared solutions of reagents like sodium ascorbate.

References

- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Topic: Protocol for Triazole Synthesis using 3-azido-1-(4-methylbenzyl)azetidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][3] These application notes provide a detailed protocol for the synthesis of novel triazole derivatives utilizing this compound as the azide component. The resulting triazole-azetidine conjugates are of significant interest in medicinal chemistry due to the prevalence of the azetidine motif in bioactive molecules.

General Reaction Scheme

The core reaction involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne, catalyzed by a copper(I) species. The copper catalyst plays a crucial role in lowering the activation energy and ensuring the exclusive formation of the 1,4-regioisomer.[1][2]

Caption: General reaction scheme for the CuAAC synthesis of triazoles.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of triazoles from this compound.

Materials and Reagents

-

This compound

-

Various terminal alkynes (e.g., phenylacetylene, propargyl alcohol, 1-hexyne)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvents: Dichloromethane (CH₂Cl₂), tert-butanol (t-BuOH), water (H₂O), N,N-Dimethylformamide (DMF)[4]

-

Celite

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates

General Procedure for Triazole Synthesis

A variety of copper catalysts can be employed for the CuAAC reaction, including copper(I) and copper(II) salts, as well as metallic copper.[5] The following protocol utilizes a common and reliable method where the active Cu(I) catalyst is generated in situ from a Cu(II) salt and a reducing agent.[3]

-

Reaction Setup: To a solution of the chosen alkyne (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent mixture such as CH₂Cl₂ (10 mL) or a 1:1 mixture of t-BuOH and water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).[6]

-

Initiation: To the stirring mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper catalyst.[6] The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product is purified by crystallization or column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.[6]

Caption: Experimental workflow for CuAAC synthesis.

Data Presentation

The following table summarizes representative data for the synthesis of various triazoles from this compound and different alkynes, based on typical outcomes for CuAAC reactions.

| Entry | Alkyne | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | t-BuOH/H₂O (1:1) | 12 | 95 |

| 2 | Propargyl alcohol | CH₂Cl₂ | 24 | 92 |

| 3 | 1-Hexyne | DMF | 18 | 88 |

| 4 | Ethynyltrimethylsilane | THF/H₂O (1:1) | 16 | 90 |

| 5 | 4-Ethynylanisole | t-BuOH/H₂O (1:1) | 14 | 96 |

Discussion

The copper-catalyzed azide-alkyne cycloaddition is a robust and versatile method for the synthesis of 1,2,3-triazoles. The reaction generally proceeds in high yields with excellent regioselectivity for the 1,4-disubstituted product.[1] The choice of solvent can influence the reaction rate, with solvent mixtures containing water often accelerating the reaction.[4] The protocol described is a general guideline, and optimization of reaction conditions (e.g., catalyst loading, temperature, solvent) may be necessary for specific substrates to achieve maximum yields.[7] For instance, some reactions may benefit from gentle heating to proceed at a reasonable rate.[8]

Safety Precautions

-

Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides.

-

Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Perform all reactions in a well-ventilated fume hood.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 3-azido-1-(4-methylbenzyl)azetidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a valuable class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their unique strained ring system imparts desirable physicochemical properties to parent molecules, such as improved aqueous solubility, metabolic stability, and three-dimensionality, which can lead to enhanced pharmacological profiles.[3] The azetidine scaffold serves as a versatile bioisostere for other cyclic and acyclic moieties, offering novel exit vectors for molecular elaboration and access to unexplored chemical space.[1][4][5]